NNC 26-9100

Description

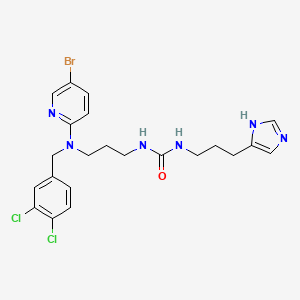

Structure

3D Structure

Properties

IUPAC Name |

1-[3-[(5-bromopyridin-2-yl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrCl2N6S/c23-17-5-7-21(29-12-17)31(14-16-4-6-19(24)20(25)11-16)10-2-9-28-22(32)27-8-1-3-18-13-26-15-30-18/h4-7,11-13,15H,1-3,8-10,14H2,(H,26,30)(H2,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREJDUPKGMFJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN(CCCNC(=S)NCCCC2=CN=CN2)C3=NC=C(C=C3)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrCl2N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199522-35-5 | |

| Record name | NNC-26-9100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199522355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NNC-26-9100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X9D329ZX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Function of NNC 26-9100: A Selective Somatostatin Receptor Subtype 4 Agonist

NNC 26-9100 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1] Its high affinity and selectivity for this receptor subtype have made it a valuable tool for researchers investigating the physiological roles of sst4 and its potential as a therapeutic target for a range of conditions, most notably Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, pharmacological properties, and effects observed in various experimental models.

Core Mechanism of Action

This compound exerts its effects by binding to and activating the sst4 receptor, a G protein-coupled receptor (GPCR).[1] Activation of the sst4 receptor by this compound initiates an intracellular signaling cascade that primarily involves the inhibition of adenylyl cyclase.[1][2] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1][2] This fundamental mechanism underlies the diverse physiological responses elicited by this compound.

Signaling Pathway of this compound

Caption: this compound binds to the sst4 receptor, activating inhibitory G-proteins to reduce cAMP levels.

Pharmacological Properties

This compound is characterized by its high binding affinity and functional potency at the human sst4 receptor. The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Receptor | Cell Line | Reference |

| Ki | 6 nM | Human sst4 | Mammalian cells | [1][4] |

| EC50 | 2 nM | Human sst4 | Baby hamster kidney cells | [1][4] |

| EC50 | 26 nM | sst4 | - | [5] |

Table 2: Selectivity of this compound

| Receptor | Binding Affinity (Ki) | Selectivity vs. sst4 | Reference |

| sst1 | >100-fold lower than sst4 | >100-fold | [1] |

| sst2 | 621 nM | >100-fold | [1][5] |

| sst3 | >100-fold lower than sst4 | >100-fold | [1] |

| sst5 | >100-fold lower than sst4 | >100-fold | [1] |

| M1 muscarinic acetylcholine | ~500 nM | ~83-fold | [1][6] |

| D3 dopamine | ~1000 nM | ~167-fold | [1][6] |

Key Experimental Findings and Protocols

The function of this compound has been elucidated through a variety of in vitro and in vivo experiments. This section details the key findings and the methodologies employed in these studies.

Neuroprotective and Anti-inflammatory Effects in the Context of Alzheimer's Disease

A significant body of research has focused on the potential of this compound as a therapeutic agent for Alzheimer's disease. Studies have demonstrated its ability to modulate microglial activity, reduce amyloid-beta (Aβ) pathology, and improve cognitive function in animal models.

1. Modulation of Microglial Activity

-

Increased Microglial Survival and Aβ Phagocytosis: this compound has been shown to increase the number of BV2 microglial cells.[2] This effect is mediated through the inhibition of adenylyl cyclase.[2] Furthermore, in the absence of inflammatory stimuli, this compound enhances the uptake of FITC-tagged Aβ1-42 by BV2 microglia.[3][7]

-

Anti-inflammatory Effects: Under inflammatory conditions induced by lipopolysaccharide (LPS), this compound decreases nitric oxide production and cytosolic calcium levels in BV2 microglia.[3] It also reduces LPS-induced lactate dehydrogenase release, indicating a cell-protective effect.[3]

Experimental Protocol: Aβ1-42 Uptake Assay in BV2 Microglia

-

Cell Culture: BV2 microglia cells are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound in the presence or absence of LPS.

-

Aβ1-42 Addition: FITC-tagged Aβ1-42 is added to the cell cultures.

-

Incubation: Cells are incubated for a specified period (e.g., 2 or 24 hours).[7]

-

Quantification: The uptake of FITC-Aβ1-42 is quantified using methods such as flow cytometry or fluorescence microscopy.[7]

Workflow for Investigating this compound Effects on Microglia

Caption: Workflow for assessing this compound's impact on microglial function under normal and inflammatory conditions.

2. Reduction of Amyloid-Beta Pathology and Improvement of Cognitive Function

-

Decreased Aβ Levels: this compound has been shown to decrease total soluble Aβ42 levels.[4][8] This effect is blocked by the metalloproteinase inhibitor phosphoramidon, suggesting a mechanism involving enhanced enzymatic degradation of Aβ.[8] Specifically, this compound reduces the trimeric form of Aβ42 in both extracellular and intracellular fractions.[8]

-

Increased Neprilysin Activity: The compound increases the activity of neprilysin, a key Aβ-degrading enzyme, in the brain.[4][9]

-

Improved Learning and Memory: In senescence-accelerated mouse prone-8 (SAMP8) mice, a model for Alzheimer's disease, both acute intracerebroventricular (i.c.v.) and chronic intraperitoneal (i.p.) administration of this compound improved learning and memory in tasks such as the T-maze foot-shock avoidance and object recognition tests.[9][10]

Experimental Protocol: T-Maze Foot-Shock Avoidance Test in SAMP8 Mice

-

Animal Model: Senescence-accelerated mouse prone-8 (SAMP8) mice are used.

-

Drug Administration: this compound is administered via a specified route (e.g., i.c.v. or i.p.) at various doses.[9][10]

-

Apparatus: A T-maze with a grid floor capable of delivering a mild foot-shock is used.

-

Procedure:

-

A mouse is placed in the starting arm of the T-maze.

-

A light and buzzer signal the start of a trial.

-

The mouse has a set amount of time to move to the correct (safe) arm of the maze to avoid a mild foot-shock.

-

The number of trials required for the mouse to learn the task (i.e., consistently choose the correct arm) is recorded.[9]

-

-

Data Analysis: The number of trials to criterion is compared between this compound-treated and vehicle-treated groups.[9]

Other Reported Functions

-

Modulation of Micturition Reflex: In urethane-anesthetized rats, intravenous administration of this compound inhibited the micturition reflex by increasing intercontraction intervals and the pressure threshold for voiding.[11][12] This effect appears to be mediated by the modulation of capsaicin-sensitive C-fiber afferent pathways.[11][12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]

- 3. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Somatostatin receptor subtype-4 agonist this compound mitigates the effect of soluble Aβ(42) oligomers via a metalloproteinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ics.org [ics.org]

- 12. Inhibitory Effect of the Somatostatin Receptor Subtype-4 Agonist this compound on the Micturition Reflex in Rats - PMC [pmc.ncbi.nlm.nih.gov]

NNC 26-9100: A Somatostatin Receptor Subtype-4 Agonist for Alzheimer's Disease Research

An In-depth Technical Guide

This technical guide provides a comprehensive overview of NNC 26-9100, a selective somatostatin receptor subtype-4 (SSTR4) agonist, and its role in Alzheimer's disease (AD) research. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, experimental data, and relevant protocols.

This compound is a non-peptide, enzymatically stable compound with high affinity and more than 100-fold selectivity for the SSTR4 receptor.[1][2] Research has highlighted its potential as a therapeutic agent for AD by targeting key aspects of the disease's pathology, including amyloid-beta (Aβ) clearance and neuroinflammation.[3][4]

Mechanism of Action

This compound exerts its effects primarily through the activation of SSTR4, a G-protein coupled receptor. The binding of this compound to SSTR4 initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5] This primary mechanism triggers several downstream effects relevant to Alzheimer's pathology.

Modulation of Amyloid-Beta Pathology

A central focus of this compound research is its impact on the accumulation of amyloid-beta, a hallmark of AD. Studies have demonstrated that this compound:

-

Increases Neprilysin Activity: Neprilysin is a key enzyme responsible for the degradation of Aβ peptides.[2] this compound has been shown to significantly increase neprilysin activity in the cortex.[1][6] This effect is linked to a shift in neprilysin expression from the intracellular to the extracellular fraction, where it can more effectively clear Aβ.[1]

-

Reduces Aβ Oligomers: The compound significantly decreases the expression of toxic soluble Aβ1-42 trimers in both the extracellular and intracellular compartments of the cortex.[1][6] This reduction in harmful Aβ oligomers is a critical therapeutic goal in AD.

-

Enhances Microglial Phagocytosis: In the absence of an inflammatory stimulus, this compound increases the uptake of Aβ1-42 by microglia, the brain's resident immune cells.[7][8] This suggests a role in promoting the clearance of Aβ deposits.

Attenuation of Neuroinflammation

Neuroinflammation is another critical component of AD progression. This compound modulates the activity of microglia, which can have both beneficial and detrimental roles in the disease.[7][8] Specifically, this compound has been found to:

-

Inhibit Nitric Oxide Production: Under inflammatory conditions induced by lipopolysaccharide (LPS), this compound decreases the production of nitric oxide, a pro-inflammatory molecule.[7][8]

-

Decrease Cytosolic Calcium: The compound reduces the increase in cytoplasmic calcium in LPS-activated microglia, which is associated with cellular stress and damage.[7]

-

Modulate Microglial Gene Expression: In the 3xTg-AD mouse model, this compound administration led to a decrease in the cortical expression of CD33, a gene associated with an increased risk of AD and inhibition of Aβ uptake, and an increase in macrophage scavenger receptor-1 (Msr1), which is involved in Aβ phagocytosis.[9][10]

These actions collectively suggest that this compound can shift microglia towards a more protective, phagocytic phenotype while dampening their harmful inflammatory responses.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Parameter | Value | Receptor | Reference |

| Binding Affinity (Ki) | 6 nM | Human SSTR4 | [2] |

| Binding Affinity (Ki) | 621 nM | Human SSTR2 | |

| Functional Potency (EC50) | 26 ± 6 nM | Inhibition of forskolin-induced cAMP | [2] |

| Assay | Cell Type | Condition | Effect of this compound | Reference |

| Aβ1-42 Phagocytosis | BV2 Microglia | Non-inflammatory | Increased uptake of FITC-tagged Aβ1-42 | [7][8] |

| Nitrite Release | BV2 Microglia | LPS-activated | Decreased nitrite release | [7] |

| Cytosolic Calcium | BV2 Microglia | LPS-activated | Decreased cytosolic calcium | [7] |

| Cell Viability (LDH release) | BV2 Microglia | LPS-activated | Decreased LPS-induced LDH release | [7] |

| Animal Model | Administration | Key Findings | Reference |

| SAMP8 Mice | 0.2 µg (i.c.v.) | Enhanced learning (T-maze) and memory (object recognition).[1][6] Increased cortical neprilysin activity.[1] Decreased extracellular and intracellular Aβ1-42 trimers in the cortex.[1][6] | [1][6] |

| SAMP8 Mice | 20 µg (chronic i.p.) | Improved learning and memory.[2][11] Decreased brain Aβx-42 levels.[2][11] | [2][11] |

| Tg2576 Mice | N/A (treatment with this compound cited) | Learning improvements and reductions in oligomeric Aβ concentrations. | [12] |

| 3xTg-AD Mice | 0.2 µg (i.c.v.) | Increased cortical mRNA expression of neprilysin (9.3-fold) and insulin-degrading enzyme (14.8-fold) at 24h.[13] Decreased cortical expression of Cd33 and increased Msr1 at 6h.[10] | [10][13] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for in vitro microglia studies.

Caption: Logical relationship of this compound's therapeutic effects.

Experimental Protocols

SSTR4 Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of this compound for the SSTR4 receptor.

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human SSTR4 receptor (e.g., CHO-K1 or HEK293 cells). Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Radioligand: A radiolabeled SSTR4 ligand (e.g., [125I]-labeled somatostatin analog) is used as a tracer.

-

Competition Binding Assay: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound).

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using a non-linear regression program (e.g., Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Microglia Aβ Phagocytosis Assay

This protocol describes the evaluation of this compound's effect on Aβ phagocytosis by microglial cells.[7]

-

Cell Culture: Mouse BV2 microglial cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and plated in multi-well plates.

-

Treatment: Cells are treated with this compound at various concentrations or a vehicle control.

-

Phagocytosis Induction: Fluorescently-tagged Aβ1-42 peptides (e.g., FITC-Aβ1-42) are added to the cell culture wells.

-

Incubation: The cells are incubated for a defined period (e.g., 1-3 hours) to allow for phagocytosis.

-

Washing and Quenching: Extracellular fluorescence is removed by washing the cells with cold PBS. Surface-bound fluorescence can be quenched using a reagent like trypan blue.

-

Measurement: The amount of internalized, fluorescent Aβ is quantified. This can be done by lysing the cells and measuring the fluorescence in the lysate using a plate reader or by using flow cytometry or fluorescence microscopy to visualize and quantify uptake.

-

Data Analysis: The fluorescence intensity in this compound-treated cells is compared to that in vehicle-treated control cells to determine the effect on phagocytosis.

Behavioral Testing: T-Maze Foot-Shock Avoidance

This protocol was used to assess learning in SAMP8 mice following this compound administration.[1]

-

Apparatus: A T-shaped maze with a grid floor capable of delivering a mild foot-shock (e.g., 0.35 mA). One arm of the maze is designated as the "safe" arm, where the shock is not delivered.

-

Acclimation: Mice are acclimated to the maze before testing begins.

-

Drug Administration: Mice receive an intracerebroventricular (i.c.v.) injection of this compound (at doses of 0.002, 0.02, 0.2, or 2.0 µg) or a vehicle control prior to the test session.[1]

-

Training Trials: For each trial, a mouse is placed in the starting arm of the maze. A light and buzzer signal the start of the trial. After a short delay (e.g., 5 seconds), a mild foot-shock is delivered.

-

Learning Criterion: The mouse learns to avoid the shock by moving to the designated safe arm of the maze within the delay period. A correct avoidance is recorded if the mouse enters the safe arm before the shock is delivered.

-

Data Collection: The number of trials required for a mouse to reach a learning criterion (e.g., 5 consecutive correct avoidances) is recorded.

-

Data Analysis: The mean number of trials to criterion is compared between the this compound-treated groups and the vehicle control group using statistical analysis (e.g., one-way ANOVA). A lower number of trials indicates improved learning.[1]

Conclusion

This compound has emerged as a significant research tool for investigating the therapeutic potential of SSTR4 agonism in Alzheimer's disease. Preclinical data strongly support its ability to favorably modulate two core pathologies of the disease: amyloid-beta accumulation and neuroinflammation. By enhancing the activity of the Aβ-degrading enzyme neprilysin, promoting microglial phagocytosis of Aβ, and simultaneously reducing the production of inflammatory mediators, this compound demonstrates a multi-faceted mechanism of action. The corresponding improvements in learning and memory observed in animal models underscore the potential of this approach. Further investigation into SSTR4 agonists is warranted to fully elucidate their therapeutic utility for Alzheimer's disease and other neurodegenerative conditions.

References

- 1. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Somatostatin receptor subtype-4 agonist this compound mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]

- 6. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ₁₋₄₂ trimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Somatostatin: Linking Cognition and Alzheimer Disease to Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NNC-26-9100 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Cell Type-Specific Human APP Transgene Expression by Hippocampal Interneurons in the Tg2576 Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 13. researchgate.net [researchgate.net]

The Effects of NNC 26-9100 on Microglial Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of NNC 26-9100, a selective somatostatin receptor subtype-4 (SSTR4) agonist, on microglial cells. The following sections detail the quantitative effects, experimental methodologies, and associated signaling pathways based on current research.

Core Findings on Microglial Response to this compound

This compound has demonstrated significant modulatory effects on microglial functions, particularly in the context of neuroinflammation and amyloid-beta (Aβ) clearance. Research indicates that this compound can suppress inflammatory responses in activated microglia while simultaneously enhancing their capacity for Aβ phagocytosis.[1][2][3][4] These dual actions position this compound as a compound of interest for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease (AD).

Under inflammatory conditions induced by lipopolysaccharide (LPS), this compound has been shown to decrease nitric oxide (NO) production and reduce cytosolic calcium levels in BV2 microglial cells.[1][4][5] Furthermore, it mitigates cell damage as evidenced by decreased lactate dehydrogenase (LDH) release.[1][3] In non-inflammatory states, this compound promotes the uptake of Aβ1-42.[1][2][3][4]

Studies using the 3xTg-AD mouse model have revealed that this compound administration leads to transcriptional changes that favor Aβ clearance.[6] This includes the upregulation of Aβ-degrading enzymes, neprilysin and insulin-degrading enzyme, and the modulation of genes associated with phagocytosis.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on microglial cells as reported in the literature.

Table 1: Effects of this compound on Gene Expression in 3xTg-AD Mice Brain Tissue

| Gene | Brain Region | Time Point | Fold Change with this compound | Reference |

| Neprilysin | Cortical | 24 hours | 9.3-fold increase | [5][6] |

| Insulin Degrading Enzyme | Cortical | 24 hours | 14.8-fold increase | [5][6] |

| Cd33 | Cortical | 6 hours | 25% decrease | [1][5][6] |

| Msr1 | Cortical | 6 hours | 1.8-fold increase | [1][5][6] |

| Msr1 | Subcortical | 6 hours | 2.0-fold increase | [1][5][6] |

| Sstr4 | Cortical | 24 hours | 4.9-fold increase | [6] |

| Catalase | Cortical | 24 hours | 3.6-fold increase | [6] |

Table 2: Effects of this compound on BV2 Microglial Cell Functions

| Parameter | Condition | Effect of this compound | Reference |

| Aβ1-42 Phagocytosis | Non-inflammatory | Increased uptake | [1][2][3][4] |

| Nitric Oxide Production | LPS-activated | Inhibited | [1][2][3][4] |

| Cytosolic Calcium | LPS-activated | Decreased | [1][2][3][4] |

| LDH Release | LPS-activated | Decreased | [1][3] |

| Cell Viability (alamar blue) | LPS-activated | No effect | [1][3] |

| Cell Number | - | Increased | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Line: BV2 cells, an immortalized mouse microglial cell line, are commonly used as they retain key morphological and functional properties of primary microglia, including inflammatory responses and SSTR4 expression.[3][5]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin-amphotericin B at 37°C in a 5% CO2 incubator.[3] For experiments, cells are often switched to a lower serum concentration (e.g., 0.5% FBS).[3]

-

Treatment: To induce an inflammatory state, BV2 cells are treated with lipopolysaccharide (LPS). This compound is added to assess its modulatory effects.[1][3][5]

Nitrite Assay (Griess Reagent System)

This assay is used to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

-

Sample Collection: After treatment, 10 μL of cell culture media is collected.[8]

-

Reagent Addition: 100 μL of a working solution (from a Nitrite Measure-iT assay kit) is added to each sample.[8]

-

Incubation: The mixture is incubated for 10 minutes at room temperature.[8]

-

Developer Addition: 5 μL of a quantitation developer is added.[8]

-

Measurement: Fluorescence is measured at an excitation of 365 nm and an emission of 410 nm.[8]

Aβ1-42 Phagocytosis Assay

This assay quantifies the uptake of fluorescently labeled Aβ1-42 by microglial cells.

-

Cell Treatment: BV2 cells are treated with this compound in the absence of LPS.[1][4]

-

Addition of Fluorescent Aβ1-42: FITC-tagged Aβ1-42 is added to the cell cultures.[1][5]

-

Incubation: Cells are incubated to allow for phagocytosis.

-

Analysis: The uptake of FITC-Aβ1-42 is measured, often using flow cytometry to quantify the fluorescence intensity within the cells.[5]

Quantitative Real-Time PCR (RT-qPCR)

This technique is used to measure changes in gene expression.

-

Animal Treatment: In vivo studies have utilized 3xTg-AD mice administered with this compound (0.2 μg, i.c.v.) or a vehicle control.[6]

-

Tissue Collection: Cortical and subcortical brain tissues are collected at specified time points (e.g., 6 and 24 hours) post-treatment.[6]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the brain tissue and reverse-transcribed into cDNA.

-

qPCR: The expression levels of target genes are quantified using specific primers and a qPCR system. The results are often normalized to a housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathway of this compound in microglial cells and a typical experimental workflow.

Caption: this compound binds to SSTR4, inhibiting adenylyl cyclase and increasing cell count.[7]

Caption: A generalized workflow for studying the effects of this compound on microglial cells.

References

- 1. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Somatostatin Receptor Subtype-4 Regulates mRNA Expression of Amyloid-Beta Degrading Enzymes and Microglia Mediators of Phagocytosis in Brains of 3xTg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]

- 8. Nitrite assay [bio-protocol.org]

NNC 26-9100: A Somatostatin Receptor Subtype-4 Agonist for Amyloid-Beta Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NNC 26-9100, a selective non-peptide agonist for the somatostatin receptor subtype-4 (SSTR4), has emerged as a promising therapeutic candidate for Alzheimer's disease by targeting the degradation of amyloid-beta (Aβ) peptides. Preclinical studies have demonstrated its efficacy in reducing soluble Aβ oligomers, particularly toxic trimeric forms, through a multi-faceted mechanism. This guide provides a comprehensive overview of the core findings, experimental methodologies, and underlying signaling pathways associated with this compound's impact on Aβ degradation.

Core Mechanism of Action

This compound exerts its effects on amyloid-beta degradation primarily through the activation of the SSTR4 receptor. This activation initiates a cascade of events that enhance the clearance of Aβ peptides. The principal mechanism involves the upregulation and increased activity of neprilysin, a key Aβ-degrading enzyme.[1][2] Additionally, this compound has been shown to increase the expression of other Aβ-degrading enzymes, such as insulin-degrading enzyme, and to promote microglial phagocytosis of Aβ.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various markers of amyloid-beta pathology and clearance mechanisms.

Table 1: Effect of this compound on Aβ Oligomer Levels

| Animal Model | Treatment Dose & Route | Brain Region | Aβ Oligomer | Change | Reference |

| SAMP8 Mice | 0.2 µg (i.c.v.) | Cortex | Aβ₁₋₄₂ Trimers (Extracellular) | Significant Decrease | [1][2] |

| SAMP8 Mice | 0.2 µg (i.c.v.) | Cortex | Aβ₁₋₄₂ Trimers (Intracellular) | Significant Decrease | [1][2] |

| SAMP8 Mice | 0.2 µg (i.c.v.) | Hippocampus | Aβ₁₋₄₂ Trimers | Trend towards decrease | [1] |

| APPswe Tg2576 Mice | Not Specified | Cortex | Soluble Aβ₄₂ Oligomers | Reduction | [7] |

| SAMP8 Mice | 20 µg (i.p., chronic) | Whole Brain | Aβₓ₋₄₂ | Decline | [8] |

| APPswe Tg2576 mice | Not Specified | Cortex | Aβ₄₀ 75 kDa (Extracellular) | ↓ (P < 0.01) | [7] |

| APPswe Tg2576 mice | Not Specified | Cortex | Aβ₄₀ 63 kDa (Extracellular) | ↓ (P < 0.01) | [7] |

| APPswe Tg2576 mice | Not Specified | Cortex | Aβ₄₀ 40 kDa (Extracellular) | ↓ (P < 0.05) | [7] |

| APPswe Tg2576 mice | Not Specified | Cortex | Aβ₄₀ 12 kDa (Extracellular) | ↓ (P < 0.001) | [7] |

Table 2: Effect of this compound on Aβ-Degrading Enzymes and Related Markers

| Animal/Cell Model | Treatment Dose & Route | Brain Region/Cell | Target | Change | Reference |

| SAMP8 Mice | 0.2 µg (i.c.v.) | Cortex | Neprilysin Activity | Significant Increase | [1] |

| SAMP8 Mice | 0.2 µg (i.c.v.) | Hippocampus | Neprilysin Activity | Trend towards increase | [1] |

| SAMP8 Mice | 0.2 µg (i.c.v.) | Cortex | Neprilysin Protein (Extracellular) | Increase | [1][2] |

| SAMP8 Mice | 0.2 µg (i.c.v.) | Cortex | Neprilysin Protein (Intracellular) | Decrease | [1][2] |

| 3xTg-AD Mice | 0.2 µg (i.c.v.) | Cortex | Neprilysin mRNA | 9.3-fold increase | [3][5][6] |

| 3xTg-AD Mice | 0.2 µg (i.c.v.) | Cortex | Insulin Degrading Enzyme mRNA | 14.8-fold increase | [3][5][6] |

| 3xTg-AD Mice | 0.2 µg (i.c.v.) | Cortex | Sstr4 mRNA | 4.9-fold increase | [5][6] |

| 3xTg-AD Mice | 0.2 µg (i.c.v.) | Cortex | Cd33 mRNA | 25% decrease | [3][5][6] |

| 3xTg-AD Mice | 0.2 µg (i.c.v.) | Cortex | Msr1 mRNA | 1.8-fold increase | [3][5][6] |

| 3xTg-AD Mice | 0.2 µg (i.c.v.) | Subcortex | Msr1 mRNA | 2.0-fold increase | [3][5][6] |

| BV2 Microglia | Not Specified | In vitro | FITC-Aβ₁₋₄₂ Uptake | Increase | [3][4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound.

Caption: Typical experimental workflow for evaluating this compound.

Experimental Protocols

Animals and Drug Administration

-

Animal Models: Studies have utilized various mouse models of Alzheimer's disease, including Senescence-Accelerated Mouse Prone-8 (SAMP8), APPswe Tg2576, and 3xTg-AD mice.[1][5][6][7][8]

-

Drug Administration: this compound has been administered via intracerebroventricular (i.c.v.) injection or intraperitoneal (i.p.) injection. A common i.c.v. dose used to elicit effects on Aβ is 0.2 µg.[1][2][5][6][7] Chronic peripheral administration has been tested at doses of 20 and 200 µg.[8] For i.c.v. administration, mice are typically anesthetized and placed in a stereotaxic instrument for precise injection into the cerebral ventricles.[7]

Behavioral Testing

-

T-maze Foot-shock Avoidance Test: This task is used to assess acquisition learning. Mice are placed in a T-maze and receive a mild foot shock in one arm. The number of trials required for the mouse to learn to avoid the shock is recorded.[1][7]

-

Object Recognition Test: This test evaluates memory. Mice are familiarized with two objects. After a retention interval, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured as an indicator of recognition memory.[1]

Biochemical Analyses

-

Tissue Preparation and Cellular Fractionation: Following behavioral testing, brain tissues (cortex and hippocampus) are collected.[1][2] Tissues can be homogenized and subjected to differential centrifugation to separate into extracellular, intracellular, and membrane-enriched fractions.[1][2][7]

-

Western Blotting: This technique is used to quantify the protein levels of Aβ oligomers, amyloid precursor protein (APP), and neprilysin in the different cellular fractions.[1][2]

-

Neprilysin Activity Assay: The enzymatic activity of neprilysin is measured using a specific fluorogenic substrate. The rate of substrate cleavage is proportional to the enzyme's activity.[1]

-

Quantitative PCR (qPCR): The mRNA expression levels of genes involved in Aβ degradation (e.g., neprilysin, insulin-degrading enzyme) and microglial function (e.g., Cd33, Msr1) are quantified using qPCR.[3][5][6]

In Vitro Assays

-

Cell Culture: Mouse BV2 microglial cells are cultured to study the direct effects of this compound on microglia.[3][4]

-

Aβ Phagocytosis Assay: BV2 cells are treated with this compound and then incubated with fluorescein isothiocyanate (FITC)-tagged Aβ₁₋₄₂. The uptake of the fluorescently labeled Aβ by the microglia is measured to assess phagocytic activity.[3][4]

Conclusion

The selective SSTR4 agonist this compound demonstrates significant potential as a disease-modifying therapy for Alzheimer's disease. Its ability to enhance the degradation of toxic Aβ oligomers through the upregulation of key degrading enzymes and the modulation of microglial activity provides a strong rationale for its further development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the pursuit of novel treatments for this devastating neurodegenerative disorder.

References

- 1. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ₁₋₄₂ trimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. NNC-26-9100 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Somatostatin Receptor Subtype-4 Regulates mRNA Expression of Amyloid-Beta Degrading Enzymes and Microglia Mediators of Phagocytosis in Brains of 3xTg-AD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Somatostatin receptor subtype-4 agonist this compound mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NNC 26-9100 (CAS: 199522-35-5): A Selective Somatostatin Subtype-4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 26-9100 is a potent and selective non-peptide full agonist for the somatostatin receptor subtype-4 (sst4).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental findings. Detailed protocols for essential in vitro and ex vivo assays are presented to facilitate further research and development. The document summarizes quantitative data in structured tables and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams, offering a thorough resource for professionals in the field of pharmacology and neurodegenerative disease research.

Chemical and Pharmacological Properties

This compound, with the chemical name 1-[3-[N-(5-Bromopyridin-2-yl)-N-(3,4-dichlorobenzyl)amino]propyl]-3-[3-(1H-imidazol-4-yl)propyl]thiourea, is a small molecule that exhibits high affinity and selectivity for the human sst4 receptor.[3] Its non-peptide nature makes it a promising candidate for drug development.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 199522-35-5 | [4] |

| Molecular Formula | C22H25BrCl2N6S | [5] |

| Molecular Weight | 556.35 g/mol | [3][5] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble to 50 mM in DMSO and ethanol | [5] |

| Storage | Store at +4°C | [4][5] |

Table 2: Pharmacological Profile of this compound

| Parameter | Receptor | Value | Reference(s) |

| Ki (Binding Affinity) | sst4 | 6 nM | [1][2] |

| sst2 | 621 nM | [3] | |

| Selectivity | > 100-fold for sst4 over sst2 | [3] | |

| EC50 (Efficacy) | sst4 | 2 nM | [1][2] |

| (cAMP accumulation) | 26 nM | [3] | |

| Functional Activity | Full Agonist | 95% of SRIF | [2] |

Mechanism of Action

This compound exerts its effects primarily through the activation of the sst4 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the sst4 receptor initiates an intracellular signaling cascade. This process involves the activation of an inhibitory G-protein (Gαi), which in turn inhibits the activity of adenylyl cyclase.[6] The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2][6] This mechanism has been demonstrated by the potent inhibition of forskolin-induced cAMP accumulation in cells expressing the human sst4 receptor.[2]

References

- 1. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunocapture-based fluorometric assay for the measurement of neprilysin-specific enzyme activity in brain tissue homogenates and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

- 4. promega.com [promega.com]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Method Development for a Brain Neprilysin Enzymatic Activity Assay and Validation in Two Rodent Models of Cognition - Keystone Symposia [virtual.keystonesymposia.org]

Methodological & Application

NNC 26-9100: In Vitro Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 26-9100 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1][2] In vitro studies have highlighted its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This document provides a comprehensive overview of the in vitro applications of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in cell-based assays.

This compound has been shown to modulate microglial activity, which is crucial in the brain's immune response and the clearance of amyloid-beta (Aβ) peptides.[3] Its activation of the sst4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and a subsequent increase in cellular survival and proliferation of microglial cells.[4] Furthermore, this compound has been demonstrated to enhance the phagocytosis of Aβ1-42, reduce nitric oxide production, and lower intracellular calcium levels in activated microglia.[3][5] These actions collectively suggest a neuroprotective and anti-inflammatory profile for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | |||

| sst4 Receptor | 6 nM | Mammalian cells expressing human sst4 | [1][2] |

| sst2 Receptor | 621 nM | Mammalian cells expressing human sst2 | [6] |

| Functional Potency (EC50) | |||

| Inhibition of forskolin-induced cAMP accumulation | 2 nM | Baby hamster kidney cells expressing human sst4 | [2] |

| Inhibition of forskolin-induced cAMP accumulation | 26 ± 6 nM | Not specified | [7] |

| Modulation of Aβ-related Enzymes | |||

| Neprilysin mRNA expression (cortical) | 9.3-fold increase | 3xTg mouse model of AD (in vivo) | [3] |

| Insulin-degrading enzyme mRNA expression (cortical) | 14.8-fold increase | 3xTg mouse model of AD (in vivo) | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general workflow for its in vitro investigation.

Caption: Signaling pathway of this compound via the sst4 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]

- 4. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]

- 7. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: NNC 26-9100 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosage guidelines for the use of NNC 26-9100, a selective somatostatin receptor subtype-4 (sst4) agonist, in cell culture experiments. The information is intended to guide researchers in utilizing this compound for studies related to neuroinflammation, Alzheimer's disease, and other neurological disorders.

Introduction

This compound is a potent and selective non-peptide agonist for the somatostatin receptor subtype-4 (sst4).[1][2] Its ability to modulate microglial activity makes it a valuable tool for investigating neuroinflammatory pathways and potential therapeutic strategies for neurodegenerative diseases.[3][4][5] In cell culture, this compound has been shown to increase the survival of microglial cells, enhance the phagocytosis of amyloid-β (Aβ), and reduce the production of nitric oxide in response to inflammatory stimuli.[3][4][5][6]

Mechanism of Action

This compound exerts its effects by binding to and activating the sst4 receptor, a G-protein coupled receptor.[7] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is believed to mediate the observed cellular effects, including increased cell survival and modulation of inflammatory responses.[6]

References

- 1. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin Receptor Subtype-4 Regulates mRNA Expression of Amyloid-Beta Degrading Enzymes and Microglia Mediators of Phagocytosis in Brains of 3xTg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]

- 7. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]

Dissolving NNC 26-9100 for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of NNC 26-9100, a selective somatostatin sst4 receptor agonist, for use in both in vitro and in vivo research settings. Adherence to these guidelines will help ensure the compound's stability, solubility, and optimal performance in your experiments.

Physicochemical Properties and Solubility

This compound is a non-peptide compound with a molecular weight of 556.35 g/mol .[1] Its solubility in common laboratory solvents is a critical factor for preparing accurate and effective experimental solutions.

Solubility Data Summary

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 50 | 27.82 |

| Ethanol | 50 | 27.82 |

For assistance in dissolving the compound, it is recommended to gently heat the solution to 37°C and use an ultrasonic bath.[2]

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. The solid compound should be stored at 4°C. Once dissolved into a stock solution, it is imperative to aliquot it into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]

Stock Solution Storage Recommendations [2]

| Storage Temperature | Recommended Use-by Period |

| -20°C | Within 1 month |

| -80°C | Within 6 months |

Experimental Protocols

Below are detailed protocols for preparing this compound solutions for common research applications.

Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Studies

This protocol is suitable for cell-based assays and other in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Weighing: Accurately weigh 0.556 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 100 µL of anhydrous DMSO to the microcentrifuge tube.[3]

-

Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

Protocol 2: Preparation of this compound for Intravenous (i.v.) Administration in Rodents

This protocol describes the preparation of this compound for intravenous injection, as demonstrated in rat studies.[4]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile saline (0.9% NaCl)

-

Sterile tubes for dilution

Procedure:

-

Initial Dilution: Prepare an intermediate stock of this compound in DMSO if your primary stock is too concentrated.

-

Final Formulation: Prepare the final injection solution by diluting the this compound DMSO stock into sterile saline to achieve the desired final concentration. The final concentration of DMSO in the injected solution should not exceed 2%.[4] For example, to prepare 1 mL of a final solution, add 20 µL of the this compound DMSO stock to 980 µL of sterile saline.

-

Administration: The solution is now ready for intravenous administration.

Protocol 3: Preparation of this compound for Intraperitoneal (i.p.) Administration in Rodents

This protocol outlines the preparation of this compound for intraperitoneal injection, as used in mouse studies.[5][6]

Materials:

-

This compound powder

-

95% Ethanol

-

Sterile tubes for dilution

Procedure:

-

Dissolution: Directly dissolve this compound in 95% ethanol to achieve the desired final concentration. For example, a 90 µM solution has been used in published studies.[5][6]

-

Mixing: Vortex the solution until the compound is fully dissolved.

-

Administration: The solution is now ready for intraperitoneal administration.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in a research setting.

Caption: Workflow for dissolving and applying this compound.

References

- 1. This compound hz-5054B - 沪震生物官方商城 - 沪震生物-试剂盒,ELISA试剂盒, 检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液 [shzbio.net]

- 2. glpbio.com [glpbio.com]

- 3. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]

- 4. Inhibitory Effect of the Somatostatin Receptor Subtype-4 Agonist this compound on the Micturition Reflex in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. scispace.com [scispace.com]

Application Notes and Protocols for Studying Neuroinflammation with NNC 26-9100

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NNC 26-9100, a selective somatostatin receptor subtype-4 (SSTR4) agonist, in the study of neuroinflammation. Detailed protocols for key experiments are included to facilitate the investigation of its therapeutic potential in neurodegenerative diseases.

Introduction to this compound and its Role in Neuroinflammation

This compound is a potent and selective non-peptide agonist for the somatostatin receptor subtype-4 (SSTR4).[1] SSTR4 is expressed in the central nervous system, including on microglia, the resident immune cells of the brain.[2] In the context of neuroinflammation, a hallmark of many neurodegenerative diseases like Alzheimer's disease (AD), modulation of microglial activity is a key therapeutic strategy.[3][4] this compound has emerged as a valuable tool to probe the role of SSTR4 in regulating microglial function and neuroinflammatory processes.

Studies have demonstrated that this compound can mitigate pro-inflammatory responses in microglia.[3][5][6] Specifically, under inflammatory conditions induced by lipopolysaccharide (LPS), this compound has been shown to decrease nitric oxide (NO) production and reduce elevated cytosolic calcium levels in microglial cells.[3][5][6] Furthermore, in the absence of an inflammatory stimulus, this compound enhances the phagocytosis of amyloid-beta (Aβ) peptides by microglia, suggesting a role in promoting clearance of pathological protein aggregates.[3][4][5][6] These actions highlight the potential of this compound to shift microglia from a detrimental pro-inflammatory state to a more beneficial, neuroprotective phenotype.

Mechanism of Action

This compound exerts its effects by binding to and activating SSTR4, a G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is believed to underlie the observed downstream effects on microglial function, including the modulation of inflammatory mediator release and the enhancement of phagocytic activity.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters of microglial function as reported in the literature. These studies primarily utilized the BV2 immortalized murine microglial cell line.

Table 1: Effect of this compound on LPS-Induced Nitrite (NO) Production in BV2 Microglia

| Treatment Group | Nitrite Concentration (µM) | Percent Change vs. LPS alone | Reference |

| Control (no LPS) | Baseline | - | [3][5][6] |

| LPS | Increased | 100% | [3][5][6] |

| LPS + this compound | Significantly Decreased | ↓ | [3][5][6] |

Table 2: Effect of this compound on Cytosolic Calcium Levels in BV2 Microglia

| Treatment Group | Cytosolic Calcium Levels | Percent Change vs. LPS alone | Reference |

| Control (no LPS) | Baseline | - | [3][5][6] |

| LPS | Increased | 100% | [3][5][6] |

| LPS + this compound | Significantly Decreased | ↓ | [3][5][6] |

Table 3: Effect of this compound on Aβ1-42 Phagocytosis in BV2 Microglia (Non-inflammatory conditions)

| Treatment Group | Aβ1-42 Uptake | Percent Change vs. Control | Reference |

| Control | Baseline | - | [3][4][5][6] |

| This compound | Significantly Increased | ↑ | [3][4][5][6] |

Experimental Protocols

The following are detailed protocols for in vitro experiments to assess the effect of this compound on microglial function.

Protocol 1: In Vitro Assessment of this compound on Microglial Viability, Nitric Oxide Production, and Aβ Phagocytosis

This protocol outlines the use of the BV2 microglial cell line to study the effects of this compound in the context of LPS-induced inflammation.

Materials:

-

BV2 murine microglial cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Fluorescently labeled Aβ1-42 (e.g., FITC-Aβ1-42)

-

Cell viability assay reagent (e.g., Alamar Blue or LDH assay kit)

-

96-well plates

-

Spectrophotometer/Fluorometer

Experimental Workflow:

Procedure:

-

Cell Culture:

-

Maintain BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

-

Cell Plating:

-

Seed BV2 cells in 96-well plates at a density of approximately 2.5 x 10^4 cells per well.

-

Allow cells to adhere for 24 hours.

-

-

Treatment:

-

Prepare stock solutions of this compound and LPS in appropriate vehicles (e.g., DMSO for this compound, water for LPS).

-

Starve cells in low-serum media (e.g., 0.5% FBS) for 2-4 hours prior to treatment.

-

Add this compound to the desired final concentration.

-

Thirty minutes after this compound addition, add LPS to induce an inflammatory response (a typical concentration is 100 ng/mL).

-

Include appropriate controls: vehicle only, this compound only, and LPS only.

-

-

Incubation:

-

Incubate the treated cells for 24 hours at 37°C with 5% CO2.

-

-

Assays:

-

Cell Viability Assay:

-

Following incubation, assess cell viability using a commercially available kit (e.g., Alamar Blue or LDH assay) according to the manufacturer's instructions.

-

-

Nitric Oxide (NO) Assay (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Aβ Phagocytosis Assay:

-

For non-inflammatory conditions, treat cells with this compound without LPS.

-

After the initial treatment period, add fluorescently labeled Aβ1-42 (e.g., 1 µM) to the cells.

-

Incubate for an additional 2-4 hours to allow for phagocytosis.

-

Wash the cells thoroughly with cold PBS to remove extracellular Aβ1-42.

-

Lyse the cells and measure the intracellular fluorescence using a fluorometer.

-

-

-

Data Analysis:

-

Normalize data to the appropriate controls.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.

-

Protocol 2: In Vivo Assessment of this compound in a Mouse Model of Neuroinflammation

This protocol provides a general framework for evaluating the in vivo efficacy of this compound. Specifics will vary depending on the animal model and research question.

Materials:

-

Animal model of neuroinflammation (e.g., LPS-injected mice or a transgenic model of AD).

-

This compound formulated for in vivo administration (e.g., in saline with a solubilizing agent).

-

Anesthesia and surgical equipment for intracerebroventricular (i.c.v.) injection if required.

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze).

-

Equipment for tissue collection and processing (e.g., perfusion solutions, cryostat, homogenization buffers).

-

Reagents for immunohistochemistry (e.g., antibodies against Iba1, GFAP, inflammatory cytokines).

-

Reagents for ELISA or Western blotting.

Procedure:

-

Animal Model and Treatment:

-

Acclimate animals to the housing conditions.

-

Administer this compound via the desired route (e.g., intraperitoneal, i.p., or i.c.v.).

-

Include a vehicle-treated control group.

-

If using an acute inflammatory model, administer LPS at a specified time point relative to this compound treatment.

-

-

Behavioral Analysis:

-

Conduct behavioral tests to assess cognitive function (e.g., learning and memory) at appropriate time points after treatment.

-

-

Tissue Collection and Processing:

-

At the end of the study, euthanize the animals and perfuse with saline followed by paraformaldehyde for histological analysis, or collect fresh brain tissue for biochemical analysis.

-

Dissect specific brain regions of interest (e.g., hippocampus, cortex).

-

-

Histological Analysis:

-

Prepare brain sections and perform immunohistochemistry to visualize and quantify microglial activation (Iba1 staining), astrogliosis (GFAP staining), and the expression of inflammatory markers.

-

-

Biochemical Analysis:

-

Homogenize brain tissue to prepare lysates.

-

Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

-

Analyze the expression of key proteins involved in inflammatory signaling pathways or Aβ metabolism via Western blotting.

-

-

Data Analysis:

-

Analyze behavioral data using appropriate statistical tests.

-

Quantify histological and biochemical data and compare between treatment groups using statistical methods such as t-tests or ANOVA.

-

These protocols provide a foundation for investigating the role of this compound in neuroinflammation. Researchers should optimize concentrations, time points, and specific assays based on their experimental goals and model systems.

References

- 1. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]

- 3. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating sst4 Receptor Signaling Pathways using NNC 26-9100

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NNC 26-9100, a selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4), to investigate its signaling pathways. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data, and visualizations of the signaling cascades and experimental workflows.

This compound is a potent and highly selective full agonist for the sst4 receptor, demonstrating a binding affinity (Ki) of 6 nM and a functional potency (EC50) of 2 nM in cAMP inhibition assays.[1] Its high selectivity of over 100-fold for sst4 compared to other somatostatin receptor subtypes makes it an invaluable tool for elucidating the specific roles of sst4 in various physiological and pathological processes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound in various assays.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | 6 nM | Human sst4 receptor expressed in mammalian cells | [1] |

| Functional Potency (EC50) | 2 nM | Inhibition of forskolin-induced cAMP accumulation in BHK cells expressing human sst4 receptor | [1] |

| In Vivo Efficacious Dose | 0.2 µg (i.c.v.) | Improved learning and memory in SAMP8 mice | [2][3] |

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the sst4 receptor.

Materials:

-

Membranes from CHO-K1 or HEK-293 cells stably expressing the human sst4 receptor.

-

[¹²⁵I]-Somatostatin-14 (radioligand).

-

This compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of [¹²⁵I]-Somatostatin-14 (final concentration ~0.1 nM), and 50 µL of the this compound dilution or vehicle (for total binding).

-

For non-specific binding, add a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).

-

Add 50 µL of the sst4 receptor membrane preparation (5-10 µg of protein per well).

-

Incubate the plate at 25°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold Wash Buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and perform non-linear regression analysis to determine the Ki value of this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Materials:

-

CHO-K1 or HEK-293 cells stably expressing the human sst4 receptor.

-

This compound.

-

Forskolin.

-

IBMX (3-isobutyl-1-methylxanthine).

-

Stimulation Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).

Procedure:

-

Seed sst4-expressing cells in a 96-well plate and grow to confluency.

-

Pre-incubate the cells with IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM) in Stimulation Buffer for 10-15 minutes at 37°C.

-

Add serial dilutions of this compound to the wells and incubate for 15 minutes at 37°C.

-

Stimulate the cells with forsklin (an adenylyl cyclase activator, e.g., 10 µM) and incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.

-

Plot the cAMP concentration against the log concentration of this compound and determine the EC50 value.

sst4 Receptor-Mediated Inhibition of cAMP Production

Caption: Signaling pathway of sst4 receptor-mediated cAMP inhibition.

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the sst4 receptor.

Materials:

-

Membranes from sst4-expressing cells.

-

This compound.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP.

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

In a 96-well plate, add Assay Buffer, [³⁵S]GTPγS (final concentration ~0.1 nM), and serial dilutions of this compound.

-

Add the sst4 receptor membrane preparation (10-20 µg of protein per well).

-

Incubate the plate at 30°C for 30-60 minutes.

-

If using SPA, add SPA beads and incubate for another 30 minutes.

-

If using filtration, terminate the reaction by rapid filtration through GF/B filters and wash with ice-cold buffer.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Determine the EC50 value for this compound-stimulated [³⁵S]GTPγS binding.

ERK1/2 Phosphorylation Assay

This protocol assesses the activation of the MAPK/ERK pathway downstream of sst4 receptor activation.

Materials:

-

sst4-expressing cells.

-

This compound.

-

Serum-free medium.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Serum-starve the sst4-expressing cells for 4-6 hours.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

sst4 Receptor-Mediated ERK1/2 Activation

Caption: Simplified MAPK/ERK signaling cascade activated by sst4.

In Vivo Studies in Alzheimer's Disease Mouse Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of Alzheimer's disease.

Materials:

-

SAMP8 or other suitable Alzheimer's disease model mice.

-

This compound.

-

Vehicle (e.g., sterile saline).

-

Intracerebroventricular (i.c.v.) injection equipment.

-

Behavioral testing apparatus (e.g., T-maze, Morris water maze).

-

ELISA kits for Aβ₄₂.

-

Neprilysin activity assay kit.

Procedure:

-

Administer this compound (e.g., 0.2 µg in 2 µL) or vehicle via i.c.v. injection to the mice.[3]

-

Perform behavioral tests to assess learning and memory at selected time points post-injection.

-

At the end of the study, sacrifice the animals and collect brain tissue (cortex and hippocampus).

-

Homogenize the brain tissue and prepare fractions for analysis.

-

Measure Aβ₄₂ levels in the brain homogenates using a specific ELISA kit.[3]

-

Determine neprilysin activity in the brain homogenates using a fluorometric or colorimetric assay kit.

-

Analyze the data to determine the effect of this compound on cognitive function, Aβ levels, and neprilysin activity.

In Vivo Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Somatostatin receptor subtype-4 agonist this compound mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: NNC 26-9100 in Neuroscience Research

Introduction

NNC 26-9100 is a potent, selective, and non-peptide full agonist for the somatostatin receptor subtype 4 (sst4).[1][2][3] As a G protein-coupled receptor, sst4 is expressed in key regions of the central nervous system, including the neocortex and hippocampus, which are critical for learning and memory.[4] The ability of this compound to cross the blood-brain barrier and modulate neuronal and glial cell functions has positioned it as a valuable tool in neuroscience research, particularly in the investigation of neurodegenerative disorders like Alzheimer's disease (AD).[4][5] These notes provide detailed information on its properties, mechanism of action, and established protocols for its application.

Section 1: Physicochemical and Pharmacological Properties

This compound exhibits high affinity and selectivity for the human sst4 receptor. Its pharmacological profile makes it an ideal candidate for specifically probing the function of this receptor subtype while minimizing off-target effects.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 6 nM | Human sst4 Receptor | [1][2][3][4][6] |

| Functional Potency (EC50) | 2 nM | Inhibition of forskolin-induced cAMP | [1][2][3] |

| Receptor Selectivity | >100-fold | Over sst1, sst2, sst3, sst5 | [2][3][4][7] |

| Off-Target Affinity (IC50) | ~500 nM | M1 Muscarinic Acetylcholine Receptor | [2][3][7] |

| Off-Target Affinity (IC50) | ~1000 nM | D3 Dopamine Receptor | [2][3][7] |

| Bioavailability | Crosses the blood-brain barrier | In vivo (mice) | [4][5] |

Section 2: Mechanism of Action in Neuroscience

This compound exerts its effects by binding to and activating the sst4 receptor, which is coupled to an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][8] This primary signaling event triggers several downstream effects relevant to neurodegenerative disease pathology.

In the context of Alzheimer's disease, the activation of sst4 by this compound initiates two key processes:

-

Enhancement of Aβ Clearance: this compound increases the activity of neprilysin, a key enzyme responsible for degrading amyloid-beta (Aβ) peptides.[1][5][9] This action helps reduce the accumulation of toxic soluble Aβ oligomers, particularly Aβ1-42 trimers.[9]

-

Modulation of Microglial Function: It promotes the phagocytosis of Aβ1-42 by microglia under non-inflammatory conditions.[10][11] In pro-inflammatory states (e.g., induced by LPS), it reduces neuroinflammation by inhibiting nitric oxide (NO) production and lowering elevated cytosolic calcium levels, thereby protecting microglia from damage.[10][11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibitory Effect of the Somatostatin Receptor Subtype-4 Agonist this compound on the Micturition Reflex in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic peripheral administration of somatostatin receptor subtype-4 agonist this compound enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonpeptide somatostatin agonists with sst4 selectivity: synthesis and structure-activity relationships of thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Increased Microglial Survival by this compound: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]

- 9. Somatostatin receptor subtype-4 agonist this compound decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: NNC 26-9100

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of NNC 26-9100, a selective somatostatin receptor subtype-4 (sst4) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).

Q2: What is the reported solubility of this compound in DMSO?

A2: Several suppliers report the solubility of this compound in DMSO to be less than 27.82 mg/mL, with some providing a maximum concentration of 50 mM.[1][2][3][4][5] It is crucial to refer to the batch-specific data on the Certificate of Analysis provided by the supplier.

Q3: How should this compound be stored?

A3: this compound should be stored at -20°C.[1][2][3][6] Once dissolved in DMSO, it is recommended to store the stock solution in aliquots at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]

Q4: What is the mechanism of action of this compound?